molecular formula C16H13NO3Se B15184616 Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester CAS No. 81743-93-3

Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester

Cat. No.: B15184616
CAS No.: 81743-93-3
M. Wt: 346.2 g/mol
InChI Key: HZHSBIKDHMXFAA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a benzisoselenazolyl group through an ethyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester typically involves multi-step organic reactions. One common approach might include the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl benzoate. This intermediate can then undergo further reactions to introduce the benzisoselenazolyl group, possibly through a series of substitution and oxidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the selenium atom.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzisoselenazolyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The benzisoselenazolyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like methyl benzoate or benzyl benzoate.

    Benzisoselenazolyl compounds: Other compounds containing the benzisoselenazolyl moiety.

Uniqueness

Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester is unique due to the combination of the benzoic acid and benzisoselenazolyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(3-oxo-1,2-benzoselenazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3Se/c1-2-20-16(19)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)21-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHSBIKDHMXFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231314
Record name Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81743-93-3
Record name Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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